3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3'-bipyridine]-3-yl}methyl)urea
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be synthesized through a cyclization reaction with formaldehyde.
Bipyridine Synthesis: The bipyridine moiety can be prepared via a coupling reaction of pyridine derivatives.
Urea Formation: The final step involves the reaction of the benzodioxole and bipyridine intermediates with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens or nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea involves its interaction with specific molecular targets. The benzodioxole and bipyridine moieties may bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2H-1,3-benzodioxol-5-yl)-1-phenylurea
- 3-(2H-1,3-benzodioxol-5-yl)-1-(pyridin-3-yl)urea
- 3-(2H-1,3-benzodioxol-5-yl)-1-(quinolin-3-yl)urea
Uniqueness
Compared to similar compounds, 3-(2H-1,3-benzodioxol-5-yl)-1-({[2,3’-bipyridine]-3-yl}methyl)urea stands out due to the presence of both benzodioxole and bipyridine moieties. This unique combination may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(2-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(23-15-5-6-16-17(9-15)26-12-25-16)22-11-14-4-2-8-21-18(14)13-3-1-7-20-10-13/h1-10H,11-12H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZQSPDSFRIKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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